Direct Head-to-Head Evidence: MSP Inhibits HDAC Activity Whereas the Parent Selenoamino Acids MSC and Selenomethionine Are Inactive
In an in vitro HDAC activity assay using cytosolic extracts from human prostate cancer cells, the parent selenoamino acids Se-methyl-L-selenocysteine (MSC) and selenomethionine (SM) exhibited no detectable HDAC inhibition at concentrations up to 2.5 mmol/L. In the same assay system, both methylselenopyruvate (MSP) and its γ-methyl homolog α-keto-γ-methylselenobutyrate (KMSB) produced dose-dependent HDAC inhibition [1]. This represents a functional gain-of-activity exceeding two orders of magnitude (threshold for activity >2.5 mM for MSC/SM vs. active range in the low micromolar range for MSP/KMSB), defining MSP as the minimal pharmacophore required for HDAC engagement. Molecular modeling confirmed that MSP interacts with the zinc atom in the HDAC active-site pocket, a feature absent in the parent amino acids [1].
| Evidence Dimension | In vitro HDAC enzymatic inhibition (cell-free assay using human prostate cancer cell cytosolic extracts) |
|---|---|
| Target Compound Data | MSP: dose-dependent HDAC inhibition; active at concentrations well below 2.5 mM (full dose-response curve reported in source) |
| Comparator Or Baseline | MSC: no HDAC inhibition at concentrations up to 2.5 mmol/L. Selenomethionine (SM): no HDAC inhibition at concentrations up to 2.5 mmol/L. |
| Quantified Difference | MSP active (IC₅₀ in low micromolar range for HDAC8); MSC and SM inactive at >2.5 mM (>1000-fold difference in threshold activity concentration) |
| Conditions | Cell-free in vitro HDAC activity assay; human prostate cancer cell line cytosolic extracts (LNCaP, PC-3, DU145); concentration range tested up to 2.5 mmol/L |
Why This Matters
This evidence directly establishes that MSP—not the dietary selenium supplements MSC or selenomethionine—is the active HDAC-inhibitory species, meaning procurement of the correct metabolite is essential for reproducible epigenetic pharmacology experiments.
- [1] Lee JI, Nian H, Cooper AJL, Sinha R, Dai J, Bisson WH, Dashwood RH, Pinto JT. α-Keto acid metabolites of naturally-occurring organoselenium compounds as inhibitors of histone deacetylase in human prostate cancer cells. Cancer Prev Res (Phila). 2009 Jul;2(7):683-693. View Source
